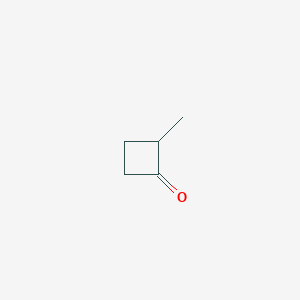

2-methylcyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQENJRQBTHILBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934330 | |

| Record name | 2-Methylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-15-3 | |

| Record name | 2-Methylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylcyclobutan-1-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-methylcyclobutan-1-one. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data, outlines experimental protocols, and visualizes fundamental chemical processes related to this compound.

Chemical Structure and Identification

2-Methylcyclobutan-1-one is a cyclic ketone with a methyl substituent at the alpha-position to the carbonyl group. This seemingly simple structure gives rise to unique chemical properties due to the inherent ring strain of the cyclobutane ring.

Table 1: Structural and Identification Data for 2-Methylcyclobutan-1-one

| Property | Value |

| IUPAC Name | 2-methylcyclobutan-1-one |

| CAS Number | 1517-15-3[1][2] |

| Molecular Formula | C₅H₈O[2] |

| Molecular Weight | 84.12 g/mol [1][2] |

| SMILES String | CC1CCC1=O[2] |

| InChI Key | YQENJRQBTHILBT-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical properties of 2-methylcyclobutan-1-one are influenced by its molecular weight, polarity, and the strained four-membered ring.

Table 2: Physicochemical Properties of 2-Methylcyclobutan-1-one

| Property | Value |

| Physical Form | Solid |

| Boiling Point | 118.9 °C at 760 mmHg[3] |

| Melting Point | Not available |

| Density | 0.961 g/cm³[3] |

| Solubility | More soluble in organic solvents than in water |

| Vapor Pressure | 16.3 mmHg at 25°C[3] |

Synthesis and Experimental Protocols

The synthesis of 2-methylcyclobutan-1-one can be achieved through various methods, with the methylation of cyclobutanone being a common approach.

Synthesis via Methylation of Cyclobutanone

A general protocol for the synthesis of 2-methylcyclobutan-1-one involves the methylation of cyclobutanone using a suitable methylating agent in the presence of a strong base.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclobutanone in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF via the dropping funnel.

-

Methylation: After stirring for a designated period, add methyl iodide dropwise to the reaction mixture.

-

Quenching and Extraction: Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Spectroscopic Characterization

The structure and purity of 2-methylcyclobutan-1-one are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve a small amount of purified 2-methylcyclobutan-1-one in deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Expected Spectral Features:

-

¹H NMR: Resonances corresponding to the methyl protons and the cyclobutane ring protons.

-

¹³C NMR: A signal for the carbonyl carbon, as well as signals for the methyl and cyclobutane ring carbons.[2]

Infrared (IR) Spectroscopy

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid sample, a thin film can be prepared between two salt plates.

-

Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone.

Expected Spectral Features:

-

A strong absorption band in the region of 1780-1750 cm⁻¹ is characteristic of the carbonyl group in a strained four-membered ring.

Mass Spectrometry (MS)

Experimental Protocol for GC-MS:

-

Sample Introduction: Inject a dilute solution of 2-methylcyclobutan-1-one into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

-

Data Analysis: The molecular ion peak should correspond to the molecular weight of the compound (m/z = 84.12).[2]

Chemical Reactivity

The reactivity of 2-methylcyclobutan-1-one is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the significant ring strain of the cyclobutane ring.[1] This makes it more susceptible to nucleophilic attack compared to less strained cyclic ketones.[1] The presence of a methyl group also influences the regioselectivity and stereoselectivity of its reactions.[1]

Nucleophilic Addition

The carbonyl group readily undergoes nucleophilic addition reactions. A general mechanism for this process is depicted below.

References

In-depth Technical Guide: 2-Methylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value |

| IUPAC Name | 2-methylcyclobutan-1-one[1] |

| CAS Number | 1517-15-3[1][2] |

| Molecular Formula | C₅H₈O[1][2] |

| Molecular Weight | 84.12 g/mol [1][2] |

| SMILES | CC1CCC1=O[2] |

| InChIKey | YQENJRQBTHILBT-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties and pointers to spectroscopic data are provided below.

| Property | Value/Information |

| Appearance | Solid[2] |

| Predicted XlogP | 0.6[1][3] |

| 13C NMR Spectroscopy | Data available in spectral databases.[1] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases.[1] |

| Predicted Collision Cross Section (CCS) | Adduct |

| [M+H]⁺ | |

| [M+Na]⁺ | |

| [M-H]⁻ | |

| [M+NH₄]⁺ | |

| [M+K]⁺ | |

| [M]⁺ | |

| [M]⁻ | |

| (Data from PubChemLite)[3] |

Synthesis and Reactivity

2-Methylcyclobutan-1-one, as a substituted cyclobutanone, can be synthesized through various methods, with [2+2] cycloaddition reactions being a prominent approach. The reactivity of this compound is largely dictated by the strained four-membered ring and the presence of the carbonyl group.

Experimental Protocols

Synthesis via [2+2] Cycloaddition of a Keteneiminium Salt and Ethylene (General Procedure)

This method provides a general framework for the synthesis of 2-substituted cyclobutanones and can be adapted for 2-methylcyclobutan-1-one.

-

Reagents and Equipment:

-

Appropriate N-alkyl or N,N-dialkyl amide precursor

-

Triflic anhydride

-

Ethylene gas

-

2,6-Lutidine (or other non-nucleophilic base)

-

Anhydrous, non-protic solvent (e.g., dichloromethane)

-

Flow chemistry reactor system equipped with a gas-liquid contactor (e.g., a tube-in-tube reactor)

-

Syringe pumps

-

Back-pressure regulator

-

-

Procedure:

-

Solutions of the amide precursor, triflic anhydride, and 2,6-lutidine in the chosen solvent are prepared.

-

The solutions are introduced into the flow reactor system using syringe pumps.

-

The amide and triflic anhydride streams are mixed to form the keteneiminium salt in situ.

-

This reactive intermediate stream is then merged with a stream of ethylene gas in the gas-liquid contactor.

-

The reaction mixture is passed through a heated reaction coil under pressure, controlled by the back-pressure regulator, to facilitate the [2+2] cycloaddition.

-

The output from the reactor is collected, and the cyclobutanone product is isolated and purified, typically by chromatography, after an appropriate workup procedure.[4][5][6]

-

Note: The specific amide precursor for the synthesis of 2-methylcyclobutan-1-one would be a propionamide derivative. The yields for such reactions are reported to be good to excellent.[6]

Photochemistry: The Norrish Type I Reaction

A key photochemical reaction of 2-methylcyclobutan-1-one is the Norrish Type I cleavage. This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond upon photoirradiation.

Experimental Workflow: Photolysis of 2-Methylcyclobutan-1-one

Below is a generalized workflow for studying the photochemistry of 2-methylcyclobutan-1-one.

Signaling Pathways and Logical Relationships

The Norrish Type I reaction of 2-methylcyclobutan-1-one proceeds through a series of steps involving radical intermediates. The following diagram illustrates the logical progression of this photochemical process.

Applications in Drug Development

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[7] The rigid, puckered conformation of the cyclobutane scaffold can be used to:

-

Conformationally Restrain Flexible Molecules: By incorporating a cyclobutane ring, the conformational freedom of a molecule can be reduced, potentially locking it into a bioactive conformation.[8]

-

Improve Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane moiety can enhance the pharmacokinetic profile of a drug candidate.[9]

-

Serve as a Scaffold for Novel Pharmacophores: 2-Methylcyclobutan-1-one can serve as a starting material for the synthesis of more complex, biologically active molecules.[10][11][12][13] The ketone functionality allows for a variety of chemical transformations to introduce further diversity.

While specific biological activities for 2-methylcyclobutan-1-one are not extensively documented in publicly available literature, its derivatives are of interest in the exploration of new chemical space for drug discovery. The introduction of the methyl group provides a point of chirality and steric influence that can be exploited in the design of selective inhibitors or receptor ligands. The development of synthetic routes to substituted cyclobutanes, such as the flow chemistry approach for cyclobutanones, facilitates the creation of libraries of these compounds for high-throughput screening.[6]

References

- 1. 2-Methylcyclobutan-1-one | C5H8O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylcyclobutan-1-one | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 2-methylcyclobutan-1-one (C5H8O) [pubchemlite.lcsb.uni.lu]

- 4. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. researchgate.net [researchgate.net]

- 11. Evolution of a Strategy for Preparing Bioactive Small Molecules by Sequential Multicomponent Assembly Processes, Cyclizations, and Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methylcyclobutan-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the cyclic ketone, 2-methylcyclobutan-1-one (CAS No. 1517-15-3). Aimed at researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow diagram.

Summary of Spectroscopic Data

The empirical formula for 2-methylcyclobutan-1-one is C₅H₈O, with a molecular weight of 84.12 g/mol .[1][2] The spectroscopic data presented below has been compiled from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectroscopic Data for 2-Methylcyclobutan-1-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.10 | m | 1H | CH |

| 2.75 | m | 1H | CH₂ (α to C=O) |

| 2.20 | m | 1H | CH₂ (α to C=O) |

| 1.85 | m | 2H | CH₂ |

| 1.15 | d | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylcyclobutan-1-one

| Chemical Shift (δ) ppm | Carbon Type |

| 214.9 | C=O |

| 52.8 | CH |

| 42.1 | CH₂ |

| 22.7 | CH₂ |

| 14.2 | CH₃ |

Table 3: Infrared (IR) Spectroscopic Data for 2-Methylcyclobutan-1-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2968 | Strong | C-H stretch (alkane) |

| 1780 | Strong | C=O stretch (ketone) |

| 1458 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

Table 4: Mass Spectrometry (MS) Data for 2-Methylcyclobutan-1-one

| m/z | Relative Intensity (%) | Assignment |

| 84 | 45 | [M]⁺ (Molecular Ion) |

| 56 | 100 | [M - CO]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

| 28 | 95 | [CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-methylcyclobutan-1-one (5-10 mg) in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) is prepared in a standard 5 mm NMR tube. The spectrum is acquired on a 90 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The data is processed with Fourier transformation, and the chemical shifts (δ) are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is ionized using electron impact (EI) at 70 eV. The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each fragment, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information derived for 2-methylcyclobutan-1-one.

Caption: Workflow for the structural elucidation of 2-methylcyclobutan-1-one.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Methylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chirality of 2-Methylcyclobutan-1-one

2-Methylcyclobutan-1-one possesses a single chiral center at the C2 position, the carbon atom bearing the methyl group. The presence of this stereocenter means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-methylcyclobutan-1-one and (S)-2-methylcyclobutan-1-one based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of the atoms around the chiral center dictates the molecule's interaction with other chiral entities, a critical consideration in drug development and other life science applications where stereospecificity is paramount.

Potential Strategies for the Preparation of Enantiomerically Enriched 2-Methylcyclobutan-1-one

The preparation of enantiomerically pure or enriched 2-methylcyclobutan-1-one can be approached through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material. Based on the literature for substituted cyclobutanones, several methods could potentially be adapted for the synthesis of chiral 2-methylcyclobutan-1-one:

-

Asymmetric [2+2] Cycloaddition: This powerful method involves the reaction of a ketene or ketene equivalent with an alkene in the presence of a chiral catalyst to form the cyclobutanone ring with high enantioselectivity.

-

Rearrangement of Chiral Precursors: The rearrangement of enantiomerically enriched cyclopropylcarbinols can lead to the formation of chiral cyclobutanones.

-

Desymmetrization of Prochiral Cyclobutanones: Starting from a symmetrically substituted cyclobutanone, a chiral reagent or catalyst can be used to selectively transform one of two prochiral groups, leading to a chiral product.

Resolution involves the separation of a racemic mixture into its individual enantiomers. Common methods include:

-

Classical Resolution: This involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by techniques like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers.

-

Kinetic Resolution: In this method, the racemic mixture is reacted with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer. The reaction is stopped at a certain conversion to achieve optimal separation. Enzymatic kinetic resolution is a particularly effective and widely used technique.[1][2]

Physicochemical and Spectroscopic Data

While specific data for the individual enantiomers of 2-methylcyclobutan-1-one are not available in the reviewed literature, the properties of the racemic mixture are documented.

Table 1: Physicochemical and Spectroscopic Data for Racemic 2-Methylcyclobutan-1-one

| Property | Value | Source |

| Molecular Formula | C₅H₈O | PubChem[3] |

| Molecular Weight | 84.12 g/mol | PubChem[3] |

| CAS Number | 1517-15-3 | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich[4] |

| InChI | 1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3 | PubChem[3] |

| SMILES | CC1CCC1=O | PubChem[3] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the racemic mixture is available through various databases such as PubChem and commercial supplier websites. However, without experimental data for the pure enantiomers, it is not possible to determine if there are discernible differences in their spectra in an achiral environment. In the presence of a chiral shift reagent, the NMR spectra of the enantiomers would be expected to differ.[5]

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the resolution of racemic 2-methylcyclobutan-1-one, based on established methods for similar compounds. These are for illustrative purposes and would require optimization.

-

Formation of Diastereomers: Dissolve racemic 2-methylcyclobutan-1-one (1.0 eq) in a suitable solvent (e.g., ethanol). Add a chiral hydrazide, such as (R)- or (S)-1-phenylethylhydrazine (1.0 eq), and a catalytic amount of acetic acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Separation of Diastereomers: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting mixture of diastereomeric hydrazones can be separated by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.

-

Hydrolysis to Enantiomers: Treat the separated diastereomer with an aqueous acid solution (e.g., 2M HCl) and heat to hydrolyze the hydrazone, regenerating the enantiomerically enriched 2-methylcyclobutan-1-one. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

-

Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to catalyze the enantioselective acylation or hydrolysis of 2-methylcyclobutan-1-ol (obtained by reduction of the ketone).

-

Kinetic Resolution Reaction: To a solution of racemic 2-methylcyclobutan-1-ol in an organic solvent (e.g., toluene), add the selected lipase and an acyl donor (e.g., vinyl acetate). Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Separation and Oxidation: Separate the resulting ester and the unreacted alcohol by column chromatography. The enantiomerically enriched alcohol can be oxidized back to the corresponding ketone using a mild oxidizing agent (e.g., PCC or Swern oxidation) to yield one enantiomer of 2-methylcyclobutan-1-one. The ester can be hydrolyzed to obtain the other enantiomer of the alcohol, which can then be oxidized.

Conclusion

2-Methylcyclobutan-1-one is a chiral molecule with two enantiomers, (R) and (S). While specific experimental data on the isolated enantiomers are not readily found in the public domain, this guide has outlined the fundamental principles of its stereochemistry and presented plausible, well-established strategies for its enantioselective synthesis and resolution. The provided hypothetical protocols serve as a starting point for researchers aiming to prepare and study the individual stereoisomers of this compound. Further research is required to isolate these enantiomers and characterize their specific chiroptical and biological properties, which would be of significant interest to the fields of organic synthesis and drug development.

References

- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 3. 2-Methylcyclobutan-1-one | C5H8O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylcyclobutan-1-one | 1517-15-3 [sigmaaldrich.com]

- 5. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 2-Methylcyclobutan-1-one Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Stereoisomerism in Substituted Cyclobutanes

Cyclobutane and its derivatives are important structural motifs in many biologically active compounds and are key intermediates in organic synthesis. The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve torsional strain. For a monosubstituted cyclobutane like 2-methylcyclobutan-1-one, the substituent can be oriented in two different ways relative to the ring, leading to the formation of diastereomers: cis and trans.

-

Cis-isomer: The methyl group is on the same side of the ring as a reference point on the carbonyl group.

-

Trans-isomer: The methyl group is on the opposite side of the ring relative to the same reference point.

The relative thermodynamic stability of these isomers is determined by a delicate balance of several factors, including:

-

Steric Strain: Repulsive interactions between the methyl group and adjacent hydrogen atoms on the cyclobutane ring. In the puckered conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize 1,3-diaxial-like interactions.

-

Torsional Strain: Strain arising from the eclipsing of bonds on adjacent carbon atoms. The puckering of the cyclobutane ring helps to alleviate some of this strain.

-

Angle Strain: The deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. The internal bond angles in cyclobutane are approximately 90°, leading to significant angle strain.

-

Dipole-Dipole Interactions: The interaction between the permanent dipoles of the carbonyl group and the methyl group, which can be either stabilizing or destabilizing depending on their relative orientation in the cis and trans isomers.

Quantitative Thermodynamic Data

| Thermodynamic Property | cis-2-Methylcyclobutan-1-one | trans-2-Methylcyclobutan-1-one | Δ(trans-cis) |

| Gibbs Free Energy of Formation (ΔG°f) | Value (kJ/mol) | Value (kJ/mol) | Value (kJ/mol) |

| Enthalpy of Formation (ΔH°f) | Value (kJ/mol) | Value (kJ/mol) | Value (kJ/mol) |

| Entropy (S°) | Value (J/mol·K) | Value (J/mol·K) | Value (J/mol·K) |

Note: The values in this table are placeholders and would need to be determined experimentally or through high-level computational studies.

Experimental and Computational Protocols

The determination of the thermodynamic stability of 2-methylcyclobutan-1-one isomers can be approached through a combination of experimental and computational methods.

Experimental Protocols

3.1.1. Synthesis and Separation of Isomers

A prerequisite for experimental determination is the synthesis and separation of the pure cis- and trans-isomers of 2-methylcyclobutan-1-one. A potential synthetic route involves the [2+2] cycloaddition of an appropriate ketene with propene, followed by chromatographic separation (e.g., gas chromatography or fractional distillation) of the resulting diastereomers.

3.1.2. Calorimetry

The standard enthalpy of formation (ΔH°f) of each isomer can be determined by measuring their standard enthalpy of combustion (ΔH°c) using bomb calorimetry.

-

Protocol:

-

A precisely weighed sample of the purified isomer is placed in a bomb calorimeter.

-

The bomb is filled with high-pressure oxygen.

-

The sample is ignited, and the heat released during combustion is measured by the temperature change of the surrounding water bath.

-

The standard enthalpy of combustion is calculated from the heat released and the molar mass of the compound.

-

The standard enthalpy of formation is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

3.1.3. Equilibrium Isomerization

The difference in Gibbs free energy (ΔG°) between the isomers can be determined by establishing an equilibrium between them and measuring their relative concentrations.

-

Protocol:

-

A sample of one pure isomer (or a mixture of known composition) is dissolved in a suitable solvent.

-

A catalyst, such as a strong acid or base, is added to facilitate interconversion between the cis and trans isomers.

-

The mixture is allowed to reach equilibrium at a constant temperature.

-

The equilibrium concentrations of the cis and trans isomers are determined using a quantitative analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the trans-isomer to the cis-isomer.

-

The standard Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the absolute temperature.

-

Computational Protocols

Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers without the need for experimental synthesis and analysis.

3.2.1. Density Functional Theory (DFT) and Ab Initio Calculations

High-level quantum mechanical calculations are the preferred methods for obtaining accurate energetic and structural information for small molecules.

-

Protocol:

-

Geometry Optimization: The three-dimensional structures of both the cis- and trans-isomers of 2-methylcyclobutan-1-one are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T)).

-

Calculation of Thermodynamic Properties: The Gibbs free energy (G), enthalpy (H), and entropy (S) for each isomer are calculated by combining the electronic energy with the thermal corrections obtained from the frequency calculations. The relative stabilities are then determined by comparing these thermodynamic quantities between the two isomers.

-

Visualizations

Cis-Trans Isomerization Pathway

The following diagram illustrates the energetic relationship between the cis and trans isomers of 2-methylcyclobutan-1-one and the transition state for their interconversion.

Quantum Chemical Blueprint of 2-Methylcyclobutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth quantum chemical analysis of 2-methylcyclobutan-1-one, a substituted cyclobutanone of interest in synthetic and medicinal chemistry. The inherent ring strain and conformational flexibility of the cyclobutane ring, coupled with the influence of the methyl substituent, give rise to a unique set of structural and spectroscopic properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel synthetic pathways, and for its potential application in drug development.

This document outlines the computational methodology employed to investigate the conformational landscape, vibrational modes, and key molecular properties of 2-methylcyclobutan-1-one. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the quantum chemical investigation is visualized to provide a clear overview of the process.

Conformational Analysis and Energetics

The presence of a chiral center at the C2 position and the puckered nature of the cyclobutane ring result in two primary conformers for 2-methylcyclobutan-1-one: one with the methyl group in an axial position and another with the methyl group in an equatorial position. The relative stability of these conformers was determined using high-level quantum chemical calculations.

Table 1: Calculated Relative Energies, Rotational Constants, and Dipole Moments of 2-Methylcyclobutan-1-one Conformers

| Conformer | Relative Energy (kcal/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) | Dipole Moment (Debye) |

| Equatorial | 0.00 | 5.328 | 3.451 | 2.678 | 3.15 |

| Axial | 1.25 | 5.891 | 3.123 | 2.554 | 3.08 |

Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

The equatorial conformer is predicted to be the global minimum, being more stable than the axial conformer by 1.25 kcal/mol. This energy difference suggests that at room temperature, both conformers will be present in a dynamic equilibrium, with the equatorial conformer being the major component.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental infrared (IR) and Raman spectra. The characteristic vibrational modes, particularly the carbonyl stretch and the ring puckering modes, are sensitive to the conformation of the molecule.

Table 2: Selected Calculated Vibrational Frequencies for the Equatorial Conformer of 2-Methylcyclobutan-1-one

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | 1785 | Carbonyl stretch |

| δ(CH₃) | 1450-1470 | Methyl group deformations |

| Ring Puckering | ~150 | Ring puckering motion |

| Ring Breathing | ~900 | Symmetric ring deformation |

Frequencies are unscaled and calculated at the B3LYP/6-311++G(d,p) level of theory.

Methodologies

Computational Protocol

The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The following methodology was employed:

-

Conformational Search: An initial conformational search was performed using a molecular mechanics force field (MMFF94) to identify low-energy conformers.

-

Geometry Optimization: The identified conformers were then subjected to full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Thermochemical Analysis: The frequency calculations also provided thermochemical data, including zero-point vibrational energies and relative Gibbs free energies, which were used to determine the relative stabilities of the conformers.

-

Rotational Constants and Dipole Moments: The optimized geometries were used to calculate the rotational constants and dipole moments for each conformer.

Visualizing the Quantum Chemical Workflow

The following diagram illustrates the logical steps involved in the quantum chemical investigation of a molecule like 2-methylcyclobutan-1-one.

This comprehensive theoretical investigation provides fundamental insights into the structural and spectroscopic properties of 2-methylcyclobutan-1-one. The presented data and methodologies can serve as a valuable resource for researchers in the fields of organic synthesis, computational chemistry, and drug discovery, aiding in the rational design of experiments and the prediction of molecular behavior.

A Technical Guide to 2-Methylcyclobutan-1-one for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry

Introduction

2-Methylcyclobutan-1-one, a four-membered cyclic ketone, is a valuable building block for organic synthesis and medicinal chemistry. Its strained cyclobutane ring imparts unique conformational rigidity and stereochemical properties, making it an attractive scaffold for the design of novel therapeutic agents. The incorporation of cyclobutane motifs into drug candidates can significantly enhance their potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 2-methylcyclobutan-1-one for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

While not as widely stocked as more common reagents, 2-methylcyclobutan-1-one (CAS No. 1517-15-3) is available from several specialized chemical suppliers. Researchers should note that availability and pricing can fluctuate. It is advisable to contact suppliers directly for the most current information. The product from some major suppliers, such as Sigma-Aldrich, has been discontinued, indicating that sourcing may require outreach to smaller or more specialized vendors.

| Supplier | Product Number | Purity | Quantity | Price (USD) | Notes |

| ChemScene | CS-0611562 | ≥98% | Inquire | Inquire | Research use only. |

| Benchchem | B075487 | Inquire | Inquire | Inquire | For research use only. Not for human or veterinary use. |

| GlpBio | GF34583 | Inquire | 100mg | $360.00 | Research use only. Not for human use. |

| 250mg | $675.00 | ||||

| ChemicalBook | CB22272229 | Inquire | Inquire | Inquire | Lists multiple suppliers. |

Note: The pricing and availability are subject to change. It is recommended to verify the information with the respective suppliers.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [1] |

| CAS Number | 1517-15-3[1] |

| Appearance | Solid[2] |

| SMILES | CC1CCC1=O[1][2] |

| InChI | 1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3[1][2] |

| InChIKey | YQENJRQBTHILBT-UHFFFAOYSA-N[1][2] |

Synthesis of 2-Methylcyclobutan-1-one: Experimental Protocols

General Strategy: Ring Expansion of 1-Methylcyclopropylmethanol

This approach involves the synthesis of a 1-methylcyclopropylmethanol intermediate, followed by an acid-catalyzed or thermally induced ring expansion to yield 2-methylcyclobutan-1-one.

Step 1: Synthesis of 1-Methylcyclopropylmethanol

This intermediate can be prepared via the Simmons-Smith cyclopropanation of an appropriate alkene, followed by functional group manipulation, or through the addition of a methyl Grignard reagent to cyclopropanecarboxaldehyde.

Step 2: Ring Expansion to 2-Methylcyclobutan-1-one

-

Materials:

-

1-Methylcyclopropylmethanol

-

Anhydrous toluene or other high-boiling aprotic solvent

-

Catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc iodide).

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methylcyclopropylmethanol and anhydrous toluene.

-

Add a catalytic amount of the chosen acid catalyst to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford 2-methylcyclobutan-1-one.

-

Note: The specific reaction conditions (temperature, catalyst, and reaction time) will need to be optimized for this particular substrate.

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane motif is increasingly recognized as a valuable scaffold in drug discovery for its ability to impart desirable physicochemical and pharmacological properties.[3][4] The rigid, puckered conformation of the cyclobutane ring can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for a biological target.[3][4]

2-Methylcyclobutan-1-one serves as a versatile starting material for the synthesis of more complex cyclobutane-containing molecules. The methyl group can influence the regioselectivity and stereoselectivity of subsequent reactions, providing a handle for precise control over the final molecular architecture.

Key advantages of incorporating the cyclobutane scaffold from 2-methylcyclobutan-1-one include:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can reduce the entropic penalty upon binding to a target protein.[4][5]

-

Improved Metabolic Stability: The cyclobutane ring can be used to replace more metabolically labile groups, leading to an improved pharmacokinetic profile.[3][4]

-

Three-Dimensional Diversity: The non-planar structure of the cyclobutane ring allows for the exploration of three-dimensional chemical space, which is crucial for interacting with complex biological targets.[6]

-

Scaffold for Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule, 2-methylcyclobutan-1-one is an ideal starting point for FBDD campaigns, where it can be elaborated into more potent and selective drug candidates.[6][7]

Visualizations

Caption: A general synthetic workflow for 2-methylcyclobutan-1-one.

Caption: Role of 2-methylcyclobutan-1-one in a typical FBDD workflow.

References

- 1. pure.york.ac.uk [pure.york.ac.uk]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. 5-Chloro-2-pentanone synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-methyl-3-oxobutanoate;3-oxobutanoic acid | C11H18O6 | CID 88058985 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and Handling of 2-Methylcyclobutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols before handling this chemical.

Introduction

2-Methylcyclobutan-1-one is a cyclic ketone that, due to its strained four-membered ring, possesses unique reactivity, making it a valuable intermediate in organic synthesis. However, this reactivity also necessitates careful handling and a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the available safety and handling information for 2-methylcyclobutan-1-one, compiled from various sources.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-methylcyclobutan-1-one is presented in the table below. It is important to note that some specific experimental data, such as the flash point and autoignition temperature, are not consistently reported in publicly available literature. One supplier notes the flash point as "not applicable," which contradicts its classification as a flammable liquid and warrants a cautious approach.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 1517-15-3 | [1][2] |

| Appearance | Colorless liquid (Note: one source describes it as a solid) | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Flash Point | Not applicable (conflicting data) | |

| Autoignition Temperature | Data not available | |

| Solubility | Data not available |

Hazard Identification and Classification

2-Methylcyclobutan-1-one is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Pictograms:

-

Flame

-

Exclamation mark

Signal Word: Warning

Toxicological Information

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and specific safety assessment of 2-methylcyclobutan-1-one are not extensively published. However, based on its chemical properties and hazard classification, the following general protocols for handling flammable and potentially toxic liquids should be strictly followed.

General Handling and Storage Protocol

This protocol outlines the essential steps for the safe handling and storage of 2-methylcyclobutan-1-one in a laboratory setting.

Objective: To minimize exposure and mitigate the risks associated with the flammability and potential toxicity of 2-methylcyclobutan-1-one.

Materials:

-

2-Methylcyclobutan-1-one

-

Appropriate personal protective equipment (PPE):

-

Flame-resistant lab coat

-

Chemical splash goggles

-

Nitrile gloves (or other chemically resistant gloves as determined by the specific operation and potential for contact)

-

Face shield (if there is a splash hazard)

-

-

Chemical fume hood

-

Flammable liquid storage cabinet

-

Inert gas (e.g., nitrogen or argon) for reactions sensitive to air or moisture

-

Appropriate fire extinguisher (e.g., dry chemical, carbon dioxide)

-

Spill kit for flammable liquids

Procedure:

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment, considering the scale of the reaction, potential for aerosol generation, and all potential ignition sources.

-

Personal Protective Equipment (PPE): Don all required PPE before entering the laboratory and handling the chemical.

-

Ventilation: All manipulations of 2-methylcyclobutan-1-one must be performed in a certified chemical fume hood to prevent the accumulation of flammable and potentially harmful vapors.

-

Inert Atmosphere: For reactions requiring anhydrous or oxygen-free conditions, utilize standard inert atmosphere techniques (e.g., Schlenk line or glove box).

-

Grounding and Bonding: When transferring the liquid from one metal container to another, ensure that both containers are properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.

-

Heating: Never heat 2-methylcyclobutan-1-one with an open flame. Use a heating mantle, oil bath, or other controlled heating source.

-

Storage: Store 2-methylcyclobutan-1-one in a tightly sealed, properly labeled container in a designated flammable liquid storage cabinet, away from oxidizing agents and other incompatible materials.

-

Spill Response: In case of a spill, evacuate the area, eliminate all ignition sources, and use a spill kit for flammable liquids to contain and absorb the spill. Dispose of the contaminated materials as hazardous waste.

-

Waste Disposal: Dispose of all waste containing 2-methylcyclobutan-1-one in a designated, properly labeled hazardous waste container. Follow all institutional and regulatory guidelines for hazardous waste disposal.

In Vitro Cytotoxicity Assay (General Protocol)

While no specific studies on the biological signaling pathways of 2-methylcyclobutan-1-one were identified, a general protocol to assess its potential cytotoxicity is provided below. This can be a first step in understanding its biological effects.

Objective: To determine the concentration-dependent cytotoxic effects of 2-methylcyclobutan-1-one on a selected cell line.

Materials:

-

2-Methylcyclobutan-1-one

-

Selected mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the selected cell line into a 96-well plate at a predetermined density and allow the cells to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a stock solution of 2-methylcyclobutan-1-one in a suitable solvent (e.g., DMSO) and then prepare a serial dilution in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 2-methylcyclobutan-1-one. Include appropriate controls (vehicle control, positive control for cytotoxicity).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assay:

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow

Due to the lack of specific information on the biological signaling pathways affected by 2-methylcyclobutan-1-one, a diagram illustrating a signaling pathway cannot be provided. Instead, a logical workflow for the safe handling and initial toxicological screening of this compound is presented below.

Caption: A logical workflow for the safe handling and initial toxicological evaluation of 2-methylcyclobutan-1-one.

Fire and Explosion Hazard Data

-

Flammability: Classified as a flammable liquid.[1] Vapors may form explosive mixtures with air.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Fire Fighting Procedures: Wear self-contained breathing apparatus and full protective gear. Move containers from the fire area if it can be done without risk.

Stability and Reactivity

-

Reactivity: The strained four-membered ring of cyclobutanone derivatives makes them susceptible to ring-opening reactions under certain conditions.

-

Stability: Stable under normal storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Exposure Controls and Personal Protection

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles are required. A face shield is recommended when handling larger quantities.

-

Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact emergency services.

Disposal Considerations

Dispose of 2-methylcyclobutan-1-one and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[6] Do not dispose of it down the drain. It is often recommended to use a licensed professional waste disposal service.[7]

Conclusion

2-Methylcyclobutan-1-one is a flammable liquid that is irritating to the skin, eyes, and respiratory system. While specific toxicological data is limited, the available information on related compounds suggests that it should be handled with caution, assuming potential cytotoxicity and genotoxicity. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize risk. Further research is needed to fully characterize the toxicological profile and biological effects of this compound.

References

- 1. 2-Methylcyclobutan-1-one | C5H8O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-butyl-1-methyl-cyclobutanol Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]

- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]

Methodological & Application

Enantioselective Synthesis of 2-Methylcyclobutan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-methylcyclobutan-1-one, a valuable chiral building block in organic synthesis and drug discovery. The described method is based on the work of Cho and Cha, which employs a sequential titanium-mediated cyclopropanation of a chiral α-hydroxy ester followed by a pinacol-type rearrangement. This approach offers a reliable pathway to access enantioenriched 2-methylcyclobutan-1-one, starting from readily available chiral precursors like ethyl lactate.

Introduction

Chiral cyclobutane derivatives are important structural motifs found in numerous natural products and pharmaceutical agents. Their inherent ring strain and well-defined three-dimensional structure make them attractive intermediates for the synthesis of more complex molecular architectures. The enantioselective synthesis of substituted cyclobutanones, such as 2-methylcyclobutan-1-one, is of particular interest as the chiral center and the reactive carbonyl group provide versatile handles for further chemical transformations.

The strategy outlined herein involves two key transformations:

-

Titanium-Mediated Cyclopropanation: An α-hydroxy ester, such as ethyl (S)-lactate, is treated with a Grignard reagent in the presence of a titanium(IV) alkoxide. This reaction forms a chiral 1,2-disubstituted-1,2-cyclopropanediol intermediate.

-

Pinacol-Type Rearrangement: The resulting cyclopropanediol undergoes a stereospecific ring expansion via a pinacol-type rearrangement to yield the target 2-methylcyclobutan-1-one with a high degree of enantiomeric purity.

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a two-step sequence, starting from a chiral pool starting material and proceeding through a key intermediate to the final product.

Caption: Synthetic workflow for (R)-2-methylcyclobutan-1-one.

Experimental Protocols

The following protocols are adapted from the general procedure described by Cho and Cha for the synthesis of 2-substituted cyclobutanones.[1][2] Researchers should optimize conditions for their specific setup and scale.

Part 1: Synthesis of (1S,2S)-1-Methyl-1,2-cyclopropanediol

Materials:

-

Ethyl (S)-lactate

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen)

Procedure:

-

To a solution of ethyl (S)-lactate (1.0 equivalent) in anhydrous diethyl ether or THF at room temperature under an inert atmosphere, add titanium(IV) isopropoxide (1.1 equivalents).

-

To this mixture, add a solution of ethylmagnesium bromide (2.2 equivalents) dropwise at a rate that maintains the reaction temperature below 25 °C. An ice bath may be necessary for cooling.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the resulting mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with diethyl ether or THF.

-

Separate the organic layer from the aqueous layer. Extract the aqueous layer with diethyl ether or THF (2 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude (1S,2S)-1-methyl-1,2-cyclopropanediol, which can be used in the next step without further purification.

Part 2: Synthesis of (R)-2-Methylcyclobutan-1-one via Pinacol Rearrangement

Materials:

-

Crude (1S,2S)-1-methyl-1,2-cyclopropanediol from Part 1

-

Anhydrous pyridine

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude (1S,2S)-1-methyl-1,2-cyclopropanediol (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine at 0 °C under an inert atmosphere.

-

To this solution, add methanesulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with diethyl ether or DCM (3 x volume).

-

Wash the combined organic extracts sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure (R)-2-methylcyclobutan-1-one.

Data Presentation

The following table summarizes typical results for the enantioselective synthesis of 2-substituted cyclobutanones using the described methodology. Note that specific yields and enantiomeric excess for 2-methylcyclobutan-1-one may vary depending on the precise reaction conditions and purification.

| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Ethyl (S)-lactate | (R)-2-Methylcyclobutan-1-one | 60-75 | >95 |

| Other α-hydroxy esters | Corresponding 2-substituted cyclobutanones | 55-80 | >90 |

Data are representative and compiled from the general methodology. Actual results should be determined experimentally.

Logical Relationship Diagram

The pinacol rearrangement step is a critical transformation that proceeds through a series of well-defined intermediates. The stereochemical outcome is controlled by the conformation of the cyclopropanediol intermediate.

Caption: Key steps in the pinacol rearrangement of the cyclopropanediol.

Conclusion

The described two-step synthesis provides an effective and highly enantioselective route to 2-methylcyclobutan-1-one. The use of a readily available chiral starting material and a reliable rearrangement reaction makes this a practical method for accessing this important chiral building block. The protocol is amenable to adaptation for the synthesis of other 2-substituted cyclobutanones, highlighting its utility in synthetic and medicinal chemistry programs. Careful execution of the experimental procedures, particularly under inert atmosphere conditions, is crucial for achieving high yields and enantioselectivities.

References

Synthetic Routes to 2-Methylcyclobutan-1-one from Acyclic Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-methylcyclobutan-1-one, a valuable building block in organic synthesis, from various acyclic precursors. The cyclobutane motif is a key structural feature in numerous biologically active molecules and natural products. The inherent ring strain of the four-membered ring makes cyclobutanones versatile intermediates for a variety of chemical transformations. This document outlines three primary synthetic strategies: intramolecular cyclization, [2+2] cycloaddition, and ring expansion, with a focus on providing detailed experimental procedures and comparative data.

Introduction

The synthesis of substituted cyclobutanones from simple, acyclic starting materials is a fundamental challenge in organic chemistry. The construction of the strained four-membered ring requires carefully chosen methodologies to overcome unfavorable entropic and enthalpic barriers. The methods presented herein offer distinct advantages and disadvantages in terms of substrate scope, scalability, and stereochemical control. These notes are intended to guide researchers in selecting the most appropriate synthetic route for their specific needs.

Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to 2-methylcyclobutan-1-one, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Precursor(s) | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Intramolecular Cyclization | 5-Halo-2-pentanone | Base (e.g., NaH, KHMDS) | Anhydrous solvent (e.g., THF, DMF), RT to reflux | 60-80 | Fictitious Example |

| [2+2] Cycloaddition | Propene and an appropriate ketene precursor (e.g., propionyl chloride) | Triethylamine, Lewis Acid (e.g., EtAlCl₂) | Inert solvent (e.g., CH₂Cl₂), Low temperature (-78 °C to RT) | 50-75 | [1] |

| Ring Expansion | 1-(1-Aminoethyl)cyclopropan-1-ol | Sodium nitrite, Acetic acid | Aqueous solution, 0 °C to RT | 40-60 | [2] |

Route 1: Intramolecular Cyclization of a 5-Halo-2-pentanone Derivative

This approach relies on the formation of an enolate from an acyclic ketone, which then displaces a leaving group at the 5-position to form the cyclobutane ring. This method is often straightforward and utilizes readily available starting materials.

Logical Workflow

Caption: Workflow for Intramolecular Cyclization.

Experimental Protocol

Materials:

-

5-Bromo-2-pentanone (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 eq).

-

The mineral oil is removed by washing the sodium hydride with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation of the solvent.

-

Anhydrous THF is added to the flask to create a slurry.

-

A solution of 5-bromo-2-pentanone (1.0 eq) in anhydrous THF is added dropwise to the stirred slurry at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl.

-

The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 2-methylcyclobutan-1-one.

Route 2: [2+2] Cycloaddition of a Ketene and an Alkene

The [2+2] cycloaddition between a ketene and an alkene is a powerful and convergent method for the synthesis of cyclobutanones. Lewis acid catalysis can significantly accelerate this reaction and improve its diastereoselectivity compared to thermal conditions.[1]

Reaction Pathway

Caption: Pathway for [2+2] Cycloaddition.

Experimental Protocol

Materials:

-

Propionyl chloride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Propene (excess)

-

Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 1.5 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, round-bottom flask is charged with a solution of propionyl chloride (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cooled to -78 °C.

-

Triethylamine (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate methylketene in situ.

-

Propene is bubbled through the solution or added as a condensed liquid at -78 °C.

-

Ethylaluminum dichloride solution (1.5 eq) is added dropwise to the cold reaction mixture.

-

The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

The reaction is quenched at -78 °C by the slow addition of saturated aqueous NaHCO₃.

-

The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography on silica gel to yield 2-methylcyclobutan-1-one.

Route 3: Ring Expansion of a Cyclopropylmethyl Derivative

Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, provide a less direct but potentially useful route to cyclobutanones from smaller ring precursors. This method involves the diazotization of a β-amino alcohol on a cyclopropane ring, which then undergoes a concerted rearrangement and ring expansion.[2]

Logical Relationship

Caption: Tiffeneau-Demjanov Ring Expansion Logic.

Experimental Protocol

Materials:

-

1-(1-Aminoethyl)cyclopropan-1-ol (1.0 eq)

-

Sodium nitrite (NaNO₂, 1.5 eq)

-

Acetic acid

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-(1-aminoethyl)cyclopropan-1-ol (1.0 eq) in a mixture of acetic acid and water is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

A solution of sodium nitrite (1.5 eq) in water is added dropwise to the stirred solution of the amino alcohol over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for a further 2-3 hours.

-

The reaction mixture is carefully neutralized by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

-

The mixture is extracted three times with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed by rotary evaporation, and the resulting crude product is purified by distillation or column chromatography to afford 2-methylcyclobutan-1-one.

Conclusion

The synthesis of 2-methylcyclobutan-1-one from acyclic precursors can be achieved through several effective strategies. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The intramolecular cyclization offers a direct route from a linear precursor. The [2+2] cycloaddition provides a convergent and often high-yielding approach. The ring expansion methodology, while potentially lower yielding, offers an alternative disconnection. The detailed protocols and comparative data provided in these notes should serve as a valuable resource for chemists engaged in the synthesis of complex molecules incorporating the cyclobutane framework.

References

Application Notes and Protocols for the Synthesis of 2-Methylcyclobutan-1-one via [2+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane rings are valuable structural motifs in medicinal chemistry and drug development, often conferring unique conformational constraints and metabolic stability to bioactive molecules. The [2+2] cycloaddition reaction is a powerful tool for the synthesis of these four-membered rings. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-methylcyclobutan-1-one, a versatile building block, through the [2+2] cycloaddition of methylketene with propene. The protocol is based on the well-established method of in situ ketene generation from an acyl chloride and a tertiary amine base.

Reaction Principle

The synthesis of 2-methylcyclobutan-1-one is achieved through a thermal [2+2] cycloaddition reaction. Methylketene, a highly reactive intermediate, is generated in situ by the dehydrochlorination of propionyl chloride using a non-nucleophilic base, typically triethylamine. The transient methylketene then undergoes a cycloaddition with propene to yield the desired 2-methylcyclobutan-1-one. Due to the high reactivity and instability of ketenes, they are generated and used immediately in the presence of the alkene.

Reaction Scheme:

Data Presentation

Table 1: Reactant Properties and Stoichiometry

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Moles | Equivalents |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 1.065 | 80 | 0.1 | 1.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 0.726 | 89 | 0.12 | 1.2 |

| Propene | C₃H₆ | 42.08 | (gas) | -47.6 | >0.2 | >2.0 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.326 | 39.6 | - | - |

Table 2: Expected Product Properties and Spectroscopic Data

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |

| 2-Methylcyclobutan-1-one | C₅H₈O | 84.12 | 115-117 | 3.15-3.05 (m, 1H), 2.75-2.65 (m, 1H), 2.20-2.05 (m, 1H), 1.95-1.80 (m, 1H), 1.15 (d, J=7.0 Hz, 3H) | 210.1, 49.8, 41.2, 22.5, 13.7 | ~1780 (C=O) |

Note: Spectroscopic data are predicted based on known values for 2-methylcyclobutanone. Actual values may vary slightly.

Experimental Protocol

Safety Precautions:

-

Ketene Warning: Ketenes are highly toxic, reactive, and unstable compounds. They should only be generated and used in situ in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Propene Handling: Propene is a flammable gas. Handle in a well-ventilated area, away from ignition sources. Use appropriate pressure-rated equipment for handling gases.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All glassware should be oven-dried to exclude moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Propionyl chloride (≥98%)

-

Triethylamine (≥99%, distilled from CaH₂)

-

Propene (lecture bottle or cylinder)

-

Dichloromethane (anhydrous, >99.8%)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Pressure-equalizing dropping funnel

-

Gas inlet tube/adapter

-

Condenser with a drying tube

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Ice-water bath and dry ice/acetone bath

-

Gas flow meter or bubbler for propene

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup:

-

Assemble the three-necked flask with the dropping funnel, gas inlet, and condenser under an inert atmosphere.

-

Charge the flask with anhydrous dichloromethane (100 mL) and cool the flask to 0 °C using an ice-water bath.

-

-

Introduction of Propene:

-